
Ceftaroline Fosamil Di-phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftaroline Fosamil Di-phosphonate is a prodrug of ceftaroline, a novel broad-spectrum cephalosporin antibiotic. It is primarily used for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ceftaroline Fosamil Di-phosphonate involves several key steps:
Chloridization: The starting material, 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl, undergoes chloridization.
Thioether Formation: The chloridized compound reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound.
Deprotection: Carboxyl and amino protecting groups are removed using p-cresol and immobilized penicillinase, respectively.
Condensation Reaction: The thioether compound undergoes a C-7 site condensation reaction with an acylated AE-active ester.
Crystallization: The final product is obtained through crystallization in acetic acid after hydrolyzation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ceftaroline Fosamil Di-phosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme.
Beta-lactam Ring Hydrolysis: The beta-lactam ring of ceftaroline is hydrolyzed to form the microbiologically inactive, open-ring metabolite ceftaroline M-1.
Common Reagents and Conditions:
Phosphatase Enzyme: Used for the conversion of this compound to ceftaroline.
Aqueous Conditions: Hydrolysis reactions typically occur in aqueous environments.
Major Products:
Ceftaroline: The active form of the compound.
Ceftaroline M-1: An inactive metabolite formed through beta-lactam ring hydrolysis.
Wissenschaftliche Forschungsanwendungen
Ceftaroline Fosamil Di-phosphonate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its interactions with bacterial cell wall synthesis and resistance mechanisms.
Industry: Employed in the development of new antibacterial agents and formulations for clinical use.
Wirkmechanismus
Ceftaroline Fosamil Di-phosphonate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Ceftobiprole: Another fifth-generation cephalosporin with a similar spectrum of activity against Gram-positive and Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin used for treating a variety of bacterial infections.
Uniqueness: Ceftaroline Fosamil Di-phosphonate is unique due to its high affinity for penicillin-binding proteins, particularly PBP2a, which mediates methicillin resistance in Staphylococci. This makes it highly effective against methicillin-resistant Staphylococcus aureus, a significant advantage over other cephalosporins .
Eigenschaften
Molekularformel |
C22H22N8O11P2S4 |
|---|---|
Molekulargewicht |
764.7 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-[[hydroxy(phosphonooxy)phosphoryl]amino]-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N8O11P2S4/c1-3-40-26-13(16-25-21(47-28-16)27-42(35,36)41-43(37,38)39)17(31)24-14-18(32)30-15(20(33)34)12(9-44-19(14)30)46-22-23-11(8-45-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H5-,24,25,27,28,31,33,34,35,36,37,38,39)/b26-13+/t14-,19-/m1/s1 |
InChI-Schlüssel |
IPMMEXHFTOVOPX-XHNDKCDBSA-N |
Isomerische SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
Kanonische SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


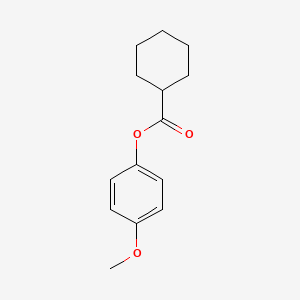

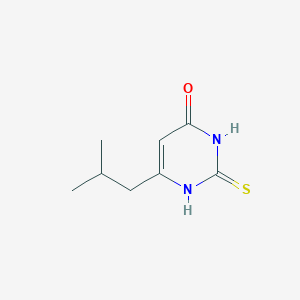
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
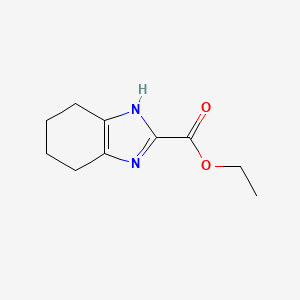
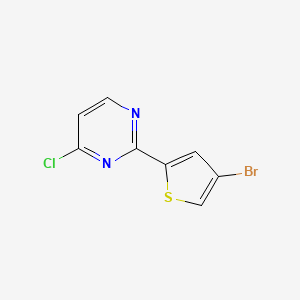
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
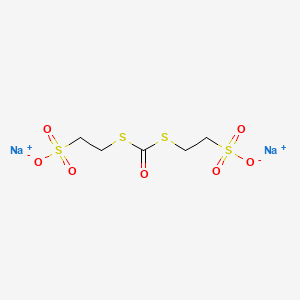
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
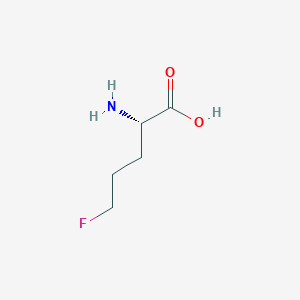
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
